Technical Guide: Synthesis of Diethyl Sulfide via Nucleophilic Substitution
Technical Guide: Synthesis of Diethyl Sulfide via Nucleophilic Substitution
Abstract
This technical guide details the synthesis of diethyl sulfide (
Theoretical Framework
Reaction Mechanism
The formation of diethyl sulfide proceeds through a classic Williamson ether-type synthesis , specifically a bimolecular nucleophilic substitution (
Reaction Stoichiometry:
Kinetic Considerations:
As an
Side Reactions & Impurities
-
Elimination (E2): While sulfide is a strong nucleophile, it is a relatively weak base compared to alkoxides. However, at high temperatures, minor elimination of HBr from ethyl bromide can yield ethylene (
). -
Sulfonium Salt Formation: Excess ethyl bromide can lead to the alkylation of the product, forming triethylsulfonium bromide (
), a water-soluble salt. -
Oxidation: Sulfides are easily oxidized to sulfoxides (
) and sulfones ( ) by atmospheric oxygen. An inert atmosphere ( or ) is recommended.
Experimental Strategy & Safety
Reagent Properties
| Reagent | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazard Class |
| Ethyl Bromide | 108.97 | 38.4 | 1.46 | Volatile, Toxic |
| Sodium Sulfide ( | 240.18 | N/A (Solid) | 1.43 | Corrosive, Hygroscopic |
| Diethyl Sulfide | 90.19 | 92.0 | 0.837 | Flammable, Stench |
Critical Safety: Odor Control
Diethyl sulfide possesses a pervasive, garlic-like stench detectable at ppb levels.
-
Containment: All operations must occur in a high-efficiency fume hood.
-
Neutralization: Glassware must be treated with an oxidizing solution (10% sodium hypochlorite or hydrogen peroxide) before removal from the hood to oxidize residual sulfide to odorless sulfoxide/sulfone.
Detailed Synthesis Protocol
Scale: 1.0 Molar (Theoretical Yield: ~90g) Reference: Adapted from Organicum and standard Vogel protocols [1, 2].
Apparatus Setup
-
Vessel: 1L 3-neck round-bottom flask (RBF).
-
Attachments: High-efficiency reflux condenser (double-surface preferred due to EtBr volatility), pressure-equalizing addition funnel, mechanical stirrer (or heavy-duty magnetic bar), and nitrogen inlet.
-
Temperature Control: Water bath (initial) and oil bath (reflux).
Step-by-Step Procedure
-
Solvation of Nucleophile:
-
Charge the RBF with 240 g Sodium Sulfide Nonahydrate (
, 1.0 mol) . -
Add 250 mL distilled water and 50 mL Ethanol (95%) . Stir until fully dissolved.
-
Note: The addition of alcohol increases the solubility of the alkyl halide in the aqueous phase, accelerating the biphasic reaction.
-
-
Controlled Addition:
-
Cool the mixture to ~40°C.
-
Charge the addition funnel with 218 g Ethyl Bromide (2.0 mol) .
-
Crucial: Add Ethyl Bromide dropwise over 45–60 minutes.
-
Reasoning: Ethyl bromide (bp 38°C) is highly volatile. Rapid addition will cause it to flash off before reacting. The condenser coolant must be <10°C.
-
-
Reflux Phase:
-
Once addition is complete, gradually raise the bath temperature to mild reflux (~60-70°C internal).
-
Maintain vigorous stirring for 5–6 hours .
-
Visual Cue: Two layers will form.[2] The upper organic layer (product) will darken slightly; the lower aqueous layer contains NaBr.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer to a separatory funnel. Separate the upper organic layer (crude Diethyl Sulfide).
-
Extraction: Extract the aqueous layer with
mL diethyl ether to recover dissolved product. Combine with the main organic layer. -
Washing: Wash the combined organics with:
-
50 mL 10% NaOH (removes potential thiol byproducts).
-
50 mL Water.
-
-
Drying: Dry over anhydrous Calcium Chloride (
) for 1 hour. Filter.
-
-
Purification (Distillation):
-
Perform a simple distillation under atmospheric pressure.
-
Fraction 1 (35–40°C): Unreacted Ethyl Bromide / Ether.
-
Fraction 2 (90–93°C): Pure Diethyl Sulfide .
-
Visualization of Workflows
Reaction Mechanism ( )
The following diagram illustrates the bimolecular transition state where the sulfide orbital overlaps with the antibonding orbital of the C-Br bond.
Figure 1: Mechanistic pathway showing the concerted
Experimental Workflow
This flowchart maps the critical process steps from setup to isolation.
Figure 2: Step-by-step experimental workflow for the synthesis and purification of diethyl sulfide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatilization of EtBr | Ensure condenser coolant is <10°C; add EtBr slower. |
| Product smells "rotten" | Thiol impurities | Wash organic layer thoroughly with 10% NaOH. |
| Solid precipitate during reflux | NaBr saturation | This is normal. Ensure stirring is vigorous to prevent caking. |
| Emulsion formation | Phase density similarity | Add saturated NaCl (brine) to increase aqueous density and force separation. |
References
-
Becker, H. G. O., et al. Organicum: Practical Handbook of Organic Chemistry.[1] Addison-Wesley Pub. Co, 1973.[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9609, Diethyl sulfide. [Link]
-
NIST Mass Spectrometry Data Center. Diethyl sulfide.[3][4][5][6][7] NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. DIETHYL SULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl sulfide [webbook.nist.gov]
- 7. Sciencemadness Discussion Board - Diethylsulfide from potassium ethylsulfate and sodium sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
